Epoxymollugin

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a branch of science dedicated to the isolation, identification, and study of chemical compounds derived from living organisms. geomar.de These natural products, often referred to as secondary metabolites, are not essential for the primary survival of the organism but often play crucial roles in defense, communication, and adaptation to the environment. uea.ac.uk Epoxymollugin falls squarely within this domain as a secondary metabolite of Rubia cordifolia. smolecule.com

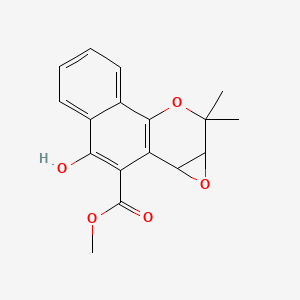

The chemical structure of this compound, with its characteristic epoxide group, is a key feature that attracts the attention of chemists. smolecule.com An epoxide is a three-membered cyclic ether, a strained ring system that makes the molecule susceptible to various chemical reactions, particularly nucleophilic attack. smolecule.com This reactivity is a focal point of study, as it underpins many of the compound's biological effects. The molecular formula of this compound is C17H16O5. smolecule.com

Overview of Scientific Interest in this compound

The scientific community's interest in this compound stems primarily from its diverse and potent biological activities. Research has indicated that this compound exhibits a range of effects that could have significant therapeutic applications. These include:

Anti-cancer activity: Studies have shown that this compound may have the ability to induce apoptosis, or programmed cell death, in cancer cells. smolecule.com This has positioned it as a potential candidate for the development of new anti-cancer agents. smolecule.com

Anti-inflammatory effects: The compound has demonstrated anti-inflammatory properties, which are beneficial in a variety of conditions characterized by inflammation. smolecule.com

Antioxidant properties: this compound has shown potential as an antioxidant, capable of scavenging harmful free radicals in the body, which are implicated in a wide range of diseases and the aging process. smolecule.com

This spectrum of biological activity, coupled with its unique chemical structure, makes this compound a compelling subject for further investigation in medicinal chemistry and drug discovery. The potential to use it as a lead compound for the synthesis of new, more potent derivatives is an active area of research. smolecule.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16O5 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

methyl 8-hydroxy-14,14-dimethyl-12,15-dioxatetracyclo[8.5.0.02,7.011,13]pentadeca-1(10),2,4,6,8-pentaene-9-carboxylate |

InChI |

InChI=1S/C17H16O5/c1-17(2)15-14(21-15)11-10(16(19)20-3)12(18)8-6-4-5-7-9(8)13(11)22-17/h4-7,14-15,18H,1-3H3 |

InChI Key |

LPJABIWTUZMHHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2C(O2)C3=C(O1)C4=CC=CC=C4C(=C3C(=O)OC)O)C |

Synonyms |

epoxymollugin |

Origin of Product |

United States |

Epoxymollugin Origin and Biosynthetic Investigations

Natural Occurrence and Isolation Methodologies

Plant Source Identification and Distribution (Rubia cordifolia L.)

Epoxymollugin is a naturally occurring compound primarily isolated from the roots of Rubia cordifolia L., a perennial climbing plant belonging to the Rubiaceae family. smolecule.comnih.gov This plant, commonly known as Indian Madder or Manjistha, has a long history of use in traditional medicine systems, particularly in India and China. ijrpas.comnih.gov Rubia cordifolia is widely distributed and can be found at high altitudes in regions like Mahabaleswar and Amboli in the Maharashtra state of India. nih.gov The plant is characterized by its long, cylindrical, and typically red roots, which are the primary source of various bioactive compounds, including this compound. nih.govnih.gov

Extraction and Purification Techniques from Plant Biomass

The isolation of this compound from the biomass of Rubia cordifolia involves a multi-step process of extraction and purification. A common method begins with the use of a methylene (B1212753) chloride fraction from the plant's roots. nih.gov Further purification is then achieved through various chromatographic techniques. These methods are essential for separating this compound from a complex mixture of other phytochemicals present in the plant extract. nih.govresearchgate.net

| Isolation Step | Description | Reference |

| Initial Extraction | Use of a methylene chloride fraction from the roots of Rubia cordifolia. | nih.gov |

| Purification | Employment of various chromatographic techniques to isolate the pure compound. | nih.govresearchgate.net |

Biosynthetic Pathways and Precursor Studies

Elucidation of Biogenetic Routes within Rubia cordifolia

The biosynthesis of naphthoquinones like this compound in Rubia cordifolia is a complex process. It is generally understood that these compounds are derived from the shikimate pathway. researchgate.net This pathway produces chorismate, a key intermediate that, along with α-ketoglutarate and an isoprene (B109036) unit (isopentenyl diphosphate (B83284) - IPP), forms the backbone of many anthraquinones and related naphthoquinones in the Rubiaceae family. researchgate.net The exact enzymatic steps leading specifically to this compound are still an area of active research, but it is clear that the process involves a series of modifications to a foundational naphthoquinone structure.

Chemical Reactivity and Derivatization Strategies of Epoxymollugin

Fundamental Chemical Transformations of the Epoxide Moiety

The epoxide ring in epoxymollugin is characterized by its susceptibility to nucleophilic attack, leading to a variety of ring-opened products. smolecule.comyoutube.com This reactivity is a cornerstone for the chemical modification of the molecule.

The strained three-membered ring of an epoxide makes it a prime target for nucleophilic attack. youtube.comkhanacademy.org In the case of this compound, this reaction can proceed under both basic and acidic conditions, although the regioselectivity can differ. smolecule.comlibretexts.org Under basic conditions, strong nucleophiles will attack the less sterically hindered carbon of the epoxide in an SN2-like manner. masterorganicchemistry.comchemistrysteps.com This results in the inversion of stereochemistry at the site of attack. Common strong nucleophiles used for this purpose include hydroxides, alkoxides, Grignard reagents, organolithium reagents, and lithium aluminum hydride. masterorganicchemistry.comchemistrysteps.com

Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. youtube.comlibretexts.org The nucleophile, which can be weaker in this case, then attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops during the transition state. youtube.comlibretexts.org

A variety of nucleophiles can be employed in the ring-opening of epoxides, including:

Hydroxides masterorganicchemistry.comchemistrysteps.com

Alkoxides masterorganicchemistry.com

Thiols chemistrysteps.com

Azides masterorganicchemistry.comsemanticscholar.org

Cyanides chemistrysteps.com

Grignard reagents masterorganicchemistry.comchemistrysteps.com

Organolithium reagents masterorganicchemistry.com

Lithium aluminum hydride masterorganicchemistry.comchemistrysteps.com

The pH of the reaction medium plays a crucial role in controlling both the reactivity and the regioselectivity of the nucleophilic ring-opening process. semanticscholar.org

The hydrolysis of epoxides is a common reaction that leads to the formation of 1,2-diols, also known as vicinal diols. libretexts.orglibretexts.org This transformation can be catalyzed by either acid or base. libretexts.org In an aqueous medium, the presence of an acid or base catalyst facilitates the opening of the epoxide ring by water, which acts as the nucleophile. libretexts.org

Under acidic conditions, the reaction proceeds with the protonation of the epoxide oxygen, followed by the nucleophilic attack of a water molecule. libretexts.org This attack typically occurs at the more substituted carbon atom. libretexts.org The result is a trans-diol, where the two hydroxyl groups are on opposite sides of the original epoxide plane. libretexts.orgchemistrynotmystery.com

Under basic conditions, the hydroxide (B78521) ion directly attacks the less substituted carbon of the epoxide ring in an SN2 reaction, leading to an alkoxide intermediate that is subsequently protonated by water to form the diol. libretexts.org This also results in the formation of a trans-diol. libretexts.orgchemistrynotmystery.com

The stereochemical outcome of the hydrolysis is consistently anti-addition, meaning the two hydroxyl groups are added to opposite faces of the original double bond from which the epoxide was formed. libretexts.orgchemistrynotmystery.com

Table 1: Comparison of Acid-Catalyzed and Base-Catalyzed Epoxide Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) |

| Nucleophile | Water | Hydroxide ion |

| Site of Attack | More substituted carbon | Less substituted carbon |

| Intermediate | Protonated epoxide | Alkoxide |

| Product | trans-1,2-diol | trans-1,2-diol |

The this compound molecule can undergo oxidation reactions, which can lead to the formation of more complex derivatives. smolecule.com While specific oxidation reactions for this compound are not extensively detailed in the provided search results, general principles of organic chemistry suggest that the naphthoquinone core and other functional groups could be susceptible to oxidation under various conditions. For instance, oxidation could potentially lead to further functionalization of the aromatic rings or modification of the existing side chains. The presence of the epoxide itself suggests that the parent molecule was likely formed via an oxidation reaction of a precursor like mollugin (B1680248). smolecule.com

Hydrolysis Processes and Diol Formation

Synthetic Approaches and Analog Development

The synthesis of this compound and its analogs is a significant area of research, driven by the need to access these compounds for biological evaluation and to create novel structures with potentially enhanced activities.

Asymmetric epoxidation is a powerful strategy for the enantioselective synthesis of chiral epoxides from prochiral alkenes. uea.ac.ukwikipedia.org These methods are crucial for obtaining enantiomerically pure or enriched this compound and its analogs, which is often necessary as different enantiomers can exhibit distinct biological activities. researchgate.net

Several well-established methods for asymmetric epoxidation exist, including:

Sharpless Asymmetric Epoxidation: This method utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand to epoxidize allylic alcohols with high enantioselectivity. wikipedia.orgnih.gov This technique is particularly useful for creating 2,3-epoxyalcohols. wikipedia.org

Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex as the catalyst and is effective for the epoxidation of cis-disubstituted and other unfunctionalized alkenes. wikipedia.org

Shi Asymmetric Epoxidation: This approach uses a chiral ketone, often derived from fructose, as an organocatalyst in conjunction with an oxidant like potassium peroxymonosulfate. wikipedia.org

These techniques allow for the preferential formation of one enantiomer over the other, which is a critical aspect of modern synthetic organic chemistry. uea.ac.uk For instance, the enantioselective total synthesis of (3S,4R)-trans-3,4-dihydroxy-3,4-dihydromollugin utilized an iminium salt-catalyzed asymmetric epoxidation as a key step, achieving a high yield and a 70.4% enantiomeric excess. uea.ac.uk

The total synthesis of this compound and related natural products is a complex undertaking that showcases the power of modern synthetic organic chemistry. smolecule.comorganic-chemistry.orgchemrxiv.orguni-mainz.de These synthetic routes often involve multiple steps and require careful planning to control stereochemistry and achieve the desired final product.

One approach to the synthesis of this compound involves the epoxidation of mollugin, a related natural product. smolecule.com This highlights a common strategy in natural product synthesis where a more abundant or easily accessible natural product is used as a starting material for a more complex target.

More broadly, total syntheses of complex molecules containing epoxide functionalities often rely on convergent strategies, where different fragments of the molecule are synthesized separately and then coupled together in the later stages of the synthesis. nih.gov Key reactions in such syntheses can include cross-coupling reactions (e.g., Stille or Sonogashira), olefination reactions (e.g., Horner-Wadsworth-Emmons), and macrolactonization reactions. nih.govorganic-chemistry.org

The development of new synthetic methodologies, including those for constructing hindered ring systems and performing stereoselective reactions, is crucial for advancing the total synthesis of complex natural products like this compound. nih.gov

Targeted Derivatization for Biological Activity Modulation

The modification of a bioactive natural product like this compound is a key strategy in medicinal chemistry to enhance its therapeutic potential. hilarispublisher.commdpi.com This process, known as derivatization, aims to create new analogues with improved characteristics, such as enhanced activity, better selectivity, or more favorable pharmacokinetic profiles. mdpi.comscirp.org The core principle guiding this effort is the structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological effect. jst.go.jp

For this compound, its naphthoquinone skeleton and highly reactive epoxide group are prime targets for chemical modification. rsc.orgnih.gov The epoxide functionality is particularly notable for its combination of stability and reactivity, which can be exploited for targeted chemical alterations. nih.gov Strategies for derivatization can include:

Epoxide Ring Opening: As previously mentioned, the reaction of the epoxide with various nucleophiles is a primary method for derivatization. Introducing different functional groups through this pathway can significantly alter the molecule's polarity, hydrogen bonding capability, and steric profile, which in turn can modulate its interaction with biological targets. mt.comresearchgate.net For instance, studies on other naphthoquinones have shown that introducing different substituents can greatly influence their antimicrobial or antiproliferative activities. jst.go.jpnih.govjst.go.jp

Modification of the Naphthoquinone Core: The aromatic ring system of this compound can also be modified. Strategies might include the introduction of halogen atoms to enhance lipophilicity and membrane permeability or adding groups that can improve binding affinity and metabolic stability. mdpi.com

Molecular Hybridization: This advanced strategy involves combining the pharmacophore of this compound with structural features from other bioactive compounds to generate novel hybrid molecules with potentially synergistic or enhanced activities. hilarispublisher.com

While the chemical principles supporting the derivatization of this compound are well-established, specific research detailing the synthesis of a series of this compound derivatives and the corresponding evaluation of their modulated biological activities is not extensively documented in publicly available literature. The development of such derivatives would rely on the foundational reactivity of its functional groups to explore the full potential of its chemical scaffold.

Pharmacological and Biological Activity Research of Epoxymollugin Pre Clinical Investigations

In Vitro and In Vivo Biological Activity Spectrum

Antioxidant Property Investigations and Free Radical Scavenging

Epoxymollugin, a naturally occurring diterpenoid, has been the subject of research for its potential antioxidant properties. Studies have shown that compounds with similar core structures, often found in medicinal plants, exhibit significant free radical scavenging activity. researchgate.netnih.govnih.gov The mechanism behind this activity is often attributed to the ability of these compounds to donate hydrogen atoms, which stabilizes free radicals and terminates chain reactions. researchgate.net

The antioxidant potential of plant extracts containing related compounds has been evaluated using various in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, hydroxyl radical scavenging, superoxide (B77818) radical scavenging, and nitric oxide scavenging assays. researchgate.netnih.govfrontiersin.org These studies consistently demonstrate a concentration-dependent increase in free radical scavenging activity. nih.gov The presence of phenolic and flavonoid compounds in these extracts is often correlated with their antioxidant capacity. nih.gov For instance, research on Mollugo nudicaulis indicates that its ethanolic extract possesses significant antioxidant activity, which is attributed to its high content of phenols and other phytochemicals. researchgate.net

Table 1: Antioxidant Activity of Related Plant Extracts

| Assay | Plant Extract/Compound | Findings | Reference |

| DPPH Radical Scavenging | Ethanolic extract of Mollugo nudicaulis | Showed significant scavenging activity. | researchgate.net |

| Hydroxyl Radical Scavenging | 70% methanol (B129727) extract of Spondias pinnata | IC50 value of 112.18 ± 3.27 µg/ml. | nih.gov |

| Superoxide Radical Scavenging | 70% methanol extract of Spondias pinnata | IC50 value of 13.46 ± 0.66 µg/ml. | nih.gov |

| Nitric Oxide Scavenging | 70% methanol extract of Spondias pinnata | IC50 value of 24.48 ± 2.31 µg/ml. | nih.gov |

| Iron Chelating Capacity | 70% methanol extract of Spondias pinnata | IC50 value of 66.54 ± 0.84 µg/ml. | nih.gov |

Anti-Inflammatory Efficacy Assessments

This compound and related labdane (B1241275) diterpenes have demonstrated notable anti-inflammatory properties in preclinical studies. A derivative, 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one, was found to exert an inhibitory effect on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov This effect is mediated through the suppression of key inflammatory pathways.

Specifically, the compound was shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. nih.gov This inhibition led to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, resulting in reduced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are key inflammatory mediators. nih.gov The mechanism involves the inhibition of LPS-induced phosphorylation and degradation of IκBα, which in turn decreases the nuclear translocation of the p50 and p65 subunits of NF-κB. nih.gov

Furthermore, the compound was observed to inhibit LPS-induced NF-κB-DNA and AP-1-DNA binding activity. nih.gov It also suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs), including p-JNK, p-p38, and p-ERK, as well as the phosphorylation of Akt. nih.gov Additionally, the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) was suppressed by this labdane diterpene. nih.gov These findings highlight the potential of this compound-related compounds to modulate multiple signaling pathways involved in inflammation.

Table 2: Anti-Inflammatory Effects of a Labdane Diterpene Derivative

| Target/Pathway | Effect | Cell Model | Reference |

| NF-κB Activation | Inhibition | RAW 264.7 macrophages | nih.gov |

| iNOS and COX-2 Expression | Downregulation | RAW 264.7 macrophages | nih.gov |

| NO and PGE2 Production | Inhibition | RAW 264.7 macrophages | nih.gov |

| IκBα Phosphorylation and Degradation | Inhibition | RAW 264.7 macrophages | nih.gov |

| p50/p65 Nuclear Translocation | Decrease | RAW 264.7 macrophages | nih.gov |

| MAPK (JNK, p38, ERK) Phosphorylation | Inhibition | RAW 264.7 macrophages | nih.gov |

| Akt Phosphorylation | Inhibition | RAW 264.7 macrophages | nih.gov |

| TNF-α Production | Suppression | RAW 264.7 macrophages | nih.gov |

Anti-Cancer and Cytotoxic Mechanisms in Cellular Models (e.g., Apoptosis Induction in Jurkat T cells)

This compound and compounds from the Rubia genus have shown potential anti-cancer effects in various cellular models. Mollugin (B1680248), a related compound, has been reported to induce apoptotic cell death and inhibit the growth of HepG2 cells in a concentration-dependent manner. researchgate.net The anti-tumor activity of mollugin is also linked to the induction of S-phase arrest and an increase in intracellular reactive oxygen species (ROS). researchgate.net

In the context of Jurkat T-cells, a human leukemic T-cell line, studies on other chemotherapeutic agents like 5-Fluorouracil (5-FU) have shown that apoptosis can be triggered even in cells with mutations in key apoptotic proteins like BAX and TP53. nih.gov This suggests the activation of alternative death pathways. nih.gov In Jurkat cells, 5-FU induces apoptosis in a dose-dependent manner, accompanied by the activation of caspase-3 and a slight increase in ROS generation. nih.gov Furthermore, PARP cleavage and a reduced expression of the anti-apoptotic protein MCL-1L have been observed. nih.gov

While direct studies on this compound's effect on Jurkat T-cells are not extensively detailed, the known mechanisms of related compounds and other anti-cancer agents provide a framework for its potential action. The induction of apoptosis, modulation of the cell cycle, and generation of oxidative stress are common mechanisms through which natural compounds exert their cytotoxic effects against cancer cells. researchgate.netmdpi.com For instance, Jurkat T-cells have been used as a model to demonstrate that the activation of NF-κB can up-regulate granzyme B gene expression, a key component of cytotoxic T-cell-mediated killing. researchgate.net

Table 3: Cytotoxic Mechanisms in Cancer Cell Lines

| Compound/Agent | Cell Line | Key Findings | Reference |

| Mollugin | HepG2 | Growth inhibition, S-phase arrest, increased ROS. | researchgate.net |

| 5-Fluorouracil | Jurkat T-cells | Dose-dependent apoptosis, caspase-3 activation, PARP cleavage, reduced MCL-1L. | nih.gov |

| Crude Scorpion Venom | Various breast cancer cell lines | Broad cytotoxicity, apoptosis induction, DNA fragmentation, oxidative stress modulation. | mdpi.com |

Antimicrobial Efficacy Assessments

The antimicrobial properties of this compound and related compounds are an area of active investigation. While specific data on this compound is limited, studies on plant extracts containing similar chemical structures have demonstrated antimicrobial efficacy against a range of pathogens. nih.govajol.infojpmsonline.com The agar (B569324) well diffusion method is a common technique used to assess the antimicrobial activity of these compounds, where the diameter of the zone of inhibition indicates the potency against a specific microorganism. ajol.infojpmsonline.com

For example, studies on various root canal sealers have evaluated their antimicrobial efficacy against common oral pathogens like Staphylococcus aureus and Candida albicans. ajol.info Similarly, the development of antimicrobial epoxy resins incorporating agents like chlorhexidine (B1668724) has shown significant efficacy against E. coli, S. aureus, and C. albicans. nih.gov These studies highlight the potential for incorporating antimicrobial compounds into various materials.

Table 4: Antimicrobial Efficacy of Various Agents

| Agent | Test Method | Target Microorganisms | Key Findings | Reference |

| AH-Plus Sealer | Agar Well Diffusion | S. aureus, C. albicans | Showed a larger zone of inhibition compared to other sealers. | ajol.info |

| Chlorhexidine-containing Epoxy Resin | Surface Inoculation | E. coli, S. aureus, C. albicans | Significant, reproducible antimicrobial efficacy. | nih.gov |

| Ag-ZnONC-based Oral Rinse | Agar Well Diffusion | S. aureus, S. mutans, Lactobacillus sp., E. faecalis, C. albicans | Superior antimicrobial activity compared to a commercial herbal rinse. | jpmsonline.com |

Other Noteworthy Biological Modulations (e.g., Antimutagenic, Anti-platelet aggregation, Neuroprotective)

Beyond the aforementioned activities, compounds structurally related to this compound, found in plants like Rubia cordifolia, have been investigated for a range of other biological effects. nih.govnih.gov These include anti-platelet aggregation, neuroprotective, and antimutagenic activities.

Anti-platelet Aggregation: Platelets play a crucial role in hemostasis and thrombosis, and their aggregation is a key event in cardiovascular diseases. nih.gov Certain natural compounds have been shown to inhibit platelet aggregation. nih.gov For instance, constituents from the rhizomes of Zingiber officinale have demonstrated potent anti-platelet aggregation bioactivity. nih.gov Similarly, quercetin, a flavonoid, has been shown to inhibit platelet aggregation in both animal and clinical studies. frontiersin.org The anti-inflammatory effects of anti-platelet drugs are also recognized, suggesting a link between these two biological activities. nih.gov

Neuroprotective Effects: Neuroinflammation and oxidative stress are implicated in the pathogenesis of various neurodegenerative diseases. slideshare.net Compounds with antioxidant and anti-inflammatory properties often exhibit neuroprotective effects. Quercetin, for example, has shown neuroprotective effects in models of ischemic brain injury by inhibiting inflammatory thrombosis, reducing oxidative stress, and promoting anti-apoptotic pathways. frontiersin.org

Antimutagenic Activity: Some natural compounds have demonstrated the ability to counteract the effects of mutagens. For instance, alizarin, a compound found in Rubia, was shown to be effective in reducing mutations in the Ames assay. nih.gov This suggests a potential role for such compounds in preventing DNA damage and its consequences.

Table 5: Other Biological Activities of Related Compounds

| Biological Activity | Compound/Source | Key Findings | Reference |

| Anti-platelet Aggregation | researchgate.net-gingerol, researchgate.net-shogaol (Zingiber officinale) | Exhibited potent anti-platelet aggregation bioactivity. | nih.gov |

| Anti-platelet Aggregation | Quercetin | Inhibited platelet aggregation in both animal and clinical studies. | frontiersin.org |

| Neuroprotective | Quercetin | Reduced cerebral edema, infarct size, and oxidative stress in ischemic stroke models. | frontiersin.org |

| Antimutagenic | Alizarin (Rubia) | Reduced his+ revertants in the Ames assay. | nih.gov |

Molecular Mechanisms of Action and Cellular Target Identification

The diverse biological activities of this compound and related compounds stem from their ability to interact with multiple molecular targets and modulate various cellular signaling pathways.

A key mechanism underlying the anti-inflammatory effects of a labdane diterpene derivative of this compound is the inhibition of the NF-κB signaling pathway. nih.gov This is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the p50 and p65 subunits of NF-κB. nih.gov This, in turn, suppresses the expression of pro-inflammatory genes like iNOS and COX-2. nih.gov Furthermore, the compound inhibits the phosphorylation of MAPKs (JNK, p38, and ERK) and the Akt signaling pathway, both of which are crucial for the inflammatory response. nih.gov

In the context of anti-cancer activity, the induction of apoptosis is a central mechanism. This can be mediated through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. nih.gov For instance, the downregulation of the anti-apoptotic protein Mcl-1 has been observed in response to some chemotherapeutic agents. nih.gov The generation of reactive oxygen species (ROS) can also contribute to cytotoxicity by inducing DNA damage and triggering apoptotic cell death. researchgate.net The ability of some compounds to cause DNA double-strand breaks is another important aspect of their anticancer mechanism. mdpi.com

The antimicrobial mechanism of action can involve various cellular targets. These can include interference with cell wall synthesis, disruption of plasma membrane integrity, inhibition of nucleic acid synthesis, or interference with ribosomal function. slideshare.net

The antioxidant activity is primarily based on the ability to scavenge free radicals and chelate pro-oxidant metal ions. researchgate.netnih.gov This helps to protect cells from oxidative damage to DNA, proteins, and lipids. scirp.org

The anti-platelet aggregation effects may be linked to the inhibition of signaling pathways within platelets that are activated by agonists like collagen. nih.govfrontiersin.org

Elucidation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its induction in cancer cells is a primary goal of many chemotherapeutic agents. fucoidan-life.comnih.gov This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioners of cell death. mdpi.com

Protein Binding and Interaction Studies

The interaction of a compound with plasma and tissue proteins is a crucial determinant of its pharmacokinetic and pharmacodynamic properties. nih.gov The extent of plasma protein binding influences the fraction of the compound that is free to interact with its molecular targets and exert a biological effect. qps.com Common methods to investigate protein-protein interactions and drug-protein binding include co-immunoprecipitation, pull-down assays, and equilibrium dialysis. wuxiapptec.comalliedmarketresearch.com

Enzyme Inhibition Profiling (e.g., Topoisomerase I and II)

DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in replication, transcription, and chromosome segregation. nih.govcuni.cz These enzymes are validated targets for anticancer drugs, with inhibitors typically classified as poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death. mdpi.com

A significant finding in the preclinical investigation of this compound comes from a study by Son et al. (2008), where a new this compound was isolated from the roots of Rubia cordifolia L. nih.gov This study measured the inhibitory activities of the isolated compound against both topoisomerase I and topoisomerase II. nih.govresearchgate.net The inhibition of these key enzymes suggests a potential mechanism for the observed cytotoxic effects of this compound against tumor cell lines. nih.gov

Table 1: Preclinical Enzyme Inhibition Profile of this compound

| Enzyme Target | Activity | Reference |

| Topoisomerase I | Inhibitory activity measured | nih.gov |

| Topoisomerase II | Inhibitory activity measured | nih.gov |

Note: Specific IC50 values from the primary literature were not available in the accessed abstracts.

The dual inhibition of both topoisomerase I and II is a noteworthy characteristic, as it could potentially circumvent drug resistance mechanisms that may arise from the mutation of a single enzyme target. researchgate.net

Investigation of Synergistic Biological Interactions with Co-Administered Agents

The combination of therapeutic agents is a common strategy in cancer therapy to enhance efficacy, overcome resistance, and reduce toxicity. nih.gov Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects. vdoc.pub

To date, specific preclinical studies investigating the synergistic biological interactions of this compound with other co-administered chemotherapeutic agents have not been reported in the available scientific literature. Investigating such interactions would be a valuable next step in the preclinical assessment of this compound, potentially broadening its therapeutic applicability. nih.gov

Structure Activity Relationship Sar Studies of Epoxymollugin

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of a drug molecule is determined by the three-dimensional arrangement of its atoms and functional groups, which dictates its interaction with its biological target. researchgate.net For epoxymollugin, its activity as a topoisomerase inhibitor is intrinsically linked to its unique chemical architecture.

The chemical properties and reactivity of a molecule are defined by its functional groups. plos.orgresearchgate.net In this compound, several key functional groups are believed to be critical for its pharmacological activity. The molecule's core structure includes a naphthopyran lactone scaffold, an epoxide ring, and various substituents on the aromatic system. SAR studies involve the systematic modification of these groups to probe their contribution to biological activity. researchgate.netnih.gov

Key functional groups in this compound and their hypothesized roles include:

Epoxide Ring: The strained three-membered ether ring is a reactive electrophile. It is hypothesized to be crucial for the molecule's mechanism of action, potentially forming a covalent bond with a nucleophilic residue (like a serine or tyrosine) in the active site of the topoisomerase enzyme, leading to irreversible inhibition. nih.gov

Aromatic Rings: The planar polycyclic aromatic system is likely essential for intercalating between DNA base pairs at the site of enzyme action, a common mechanism for topoisomerase inhibitors. rsc.org This intercalation helps to stabilize the enzyme-DNA cleavage complex. nih.govnih.gov

Methyl and Methoxyl Substituents: Substituents on the aromatic rings can influence electronic properties, lipophilicity, and steric interactions. Modifications at these positions can fine-tune the compound's binding affinity and pharmacokinetic properties.

The following interactive table illustrates hypothetical SAR data for this compound analogs, demonstrating how modifications to key functional groups could influence inhibitory activity against a target like Topoisomerase I.

Table 1. Hypothetical SAR of this compound Analogs against Topoisomerase I.

| Compound | Modification from this compound | Hypothesized Role of Modification | Relative Potency (IC₅₀) |

|---|---|---|---|

| This compound (Parent) | - | Baseline activity | 1.0 |

| Analog A | Epoxide opened to a diol | Removes covalent binding capability | >100 |

| Analog B | Lactone opened to carboxylic acid | Alters planarity and binding interactions | 25.5 |

| Analog C | Demethylation of aromatic ring | Alters lipophilicity and electronic properties | 3.2 |

| Analog D | Removal of one aromatic ring | Reduces DNA intercalating ability | 58.0 |

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in biological activity. nih.gov Chiral molecules and their mirror images (enantiomers) can have vastly different interactions with chiral biological targets like enzymes and receptors. nih.gov this compound possesses multiple chiral centers, meaning it can exist as several different stereoisomers.

The following table presents hypothetical data on the importance of stereochemistry for biological efficacy.

Table 2. Hypothetical Influence of Stereochemistry on this compound Activity.

| Stereoisomer | Configuration | Hypothesized Target Fit | Relative Potency (IC₅₀) |

|---|---|---|---|

| Natural this compound | (e.g., 1R, 2S, 3R) | Optimal fit with target binding pocket | 1.0 |

| Isomer 1 (Enantiomer) | (e.g., 1S, 2R, 3S) | Mirror image, poor fit | >50 |

| Isomer 2 (Diastereomer) | (e.g., 1S, 2S, 3R) | Sub-optimal fit, key interaction lost | 15.8 |

| Isomer 3 (Diastereomer) | (e.g., 1R, 2R, 3R) | Sub-optimal fit, steric hindrance | 32.4 |

Influence of Functional Groups on Pharmacological Activity

Computational and Cheminformatic Approaches in SAR Analysis

Modern drug discovery heavily relies on computational methods to accelerate the analysis of SAR and to prioritize the synthesis of new compounds. nih.govmdpi.com These in silico techniques provide valuable insights into the molecular interactions driving biological activity. mdpi.com

In silico modeling encompasses a range of computational tools used to predict the interaction between a ligand and its target protein. mdpi.com For this compound, molecular docking and molecular dynamics simulations are powerful techniques for studying its binding to DNA topoisomerase. plos.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com Using a known crystal structure of DNA topoisomerase I (e.g., PDB ID: 1T8I), researchers can dock this compound and its virtual analogs into the active site. nih.govnih.gov The docking scores provide an estimate of the binding affinity, helping to prioritize which analogs to synthesize. The model can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and the proximity of the epoxide ring to catalytic residues like Tyr723, which is essential for the enzyme's function. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the this compound-topoisomerase-DNA complex over time. biorxiv.org These simulations provide insights into the stability of the binding pose and can highlight conformational changes in both the ligand and the protein upon binding. nih.gov

Graphical methods are essential for visualizing and interpreting complex SAR data. dotsuresh.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatic approach that correlates variations in the physicochemical properties of compounds with their biological activities. researchgate.net

A QSAR model for this compound analogs would be developed by:

Creating a Dataset: Synthesizing and testing a series of this compound analogs to obtain their inhibitory concentrations (e.g., IC₅₀ values). nih.gov

Calculating Descriptors: For each analog, a wide range of molecular descriptors are calculated, such as molecular weight, logP (lipophilicity), polar surface area, and quantum chemical descriptors (e.g., HOMO/LUMO energies). mdpi.comrjsocmed.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the biological activity. nih.govfrontiersin.org

Validation: The model's predictive power is rigorously tested using internal and external validation sets. mdpi.com

The resulting QSAR model can be represented graphically, for instance, by plotting the predicted activity from the model against the experimentally observed activity. A strong correlation indicates a robust and predictive model. Such models allow researchers to predict the activity of yet-unsynthesized compounds, saving time and resources. researchgate.net

In Silico Modeling for Activity Prediction and Compound Prioritization

Lead Compound Optimization and Design Based on SAR

The ultimate goal of SAR studies is to guide the optimization of a lead compound into a viable drug candidate. nih.govspirochem.com The insights gained from SAR, stereochemical analysis, and computational modeling of this compound would form the basis for a rational design strategy to create analogs with improved properties. nih.govmdpi.com

The optimization process is a multi-parameter effort aimed at enhancing not only potency but also the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the lead compound. researchgate.net Based on the hypothetical SAR, optimization of this compound might involve:

Potency Enhancement: If SAR data suggests a particular substituent on the aromatic ring increases binding, analogs incorporating this feature would be designed.

Improving Selectivity: Modifications could be made to exploit differences between the active sites of different topoisomerase isoforms or between human and pathogenic enzymes to reduce off-target effects. mdpi.com

Enhancing Metabolic Stability: If a particular position on the molecule is found to be a site of rapid metabolic breakdown, it could be blocked with a non-metabolized group, such as a fluorine atom. mdpi.com

Increasing Solubility: Introducing polar functional groups at positions found to be non-critical for activity could improve aqueous solubility and bioavailability. nih.gov

The following table outlines a hypothetical lead optimization pathway starting from this compound.

Table 3. Hypothetical Lead Optimization Pathway for this compound.

| Compound | Modification | Rationale (Based on SAR) | Potency (IC₅₀, nM) | Solubility (µg/mL) | Metabolic Stability (t½, min) |

|---|---|---|---|---|---|

| This compound | Lead Compound | Initial hit from natural product screen | 150 | <1 | 15 |

| LO-1 | Add hydroxyl group to aromatic ring | Improve solubility; potential new H-bond | 120 | 5 | 18 |

| LO-2 | Replace aromatic methyl with CF₃ | Increase binding affinity and block metabolism | 45 | 4 | 45 |

| LO-3 (Optimized Lead) | Combine modifications from LO-1 and LO-2 | Synergistic improvement of properties | 25 | 10 | 60 |

Advanced Analytical Methodologies for Epoxymollugin Research

Chromatographic Separation and Characterization Techniques

Chromatography is a fundamental technique for separating individual components from a mixture. analytica-world.comkemtrak.comiyte.edu.tr This is achieved by passing a sample mixture, dissolved in a mobile phase, through a stationary phase. The differential interactions of the individual components with the stationary phase lead to their separation. analytica-world.comiyte.edu.tr For a compound like Epoxymollugin, which is typically part of a complex extract from Rubia cordifolia, chromatographic methods are the first critical step in its analysis. jetir.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phytochemicals. It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase under high pressure, enabling high-resolution separations. analytica-world.comijrpb.com In the context of Rubia cordifolia extracts, HPLC is frequently employed to generate a chemical fingerprint and quantify specific active constituents. jetir.org

For the analysis of this compound and related compounds, Reverse-Phase HPLC (RP-HPLC) is commonly used. This method involves a non-polar stationary phase (like C18) and a polar mobile phase, typically a gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). waters.com A UV-Vis detector is often coupled with the HPLC system, as chromophores within the this compound structure absorb UV light, allowing for its detection and quantification. pacificbiolabs.com The retention time, the time it takes for the analyte to pass through the column, serves as a qualitative identifier, while the area under the chromatographic peak is proportional to its concentration, enabling quantitative analysis. sinica.edu.tw

Table 1: Typical HPLC Parameters for Phytochemical Analysis

| Parameter | Description | Typical Setting for Naphthoquinones |

|---|---|---|

| Column | The stationary phase where separation occurs. | C18 Reverse-Phase Column |

| Mobile Phase | The solvent that moves the sample through the column. | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.0 mL/min |

| Detector | The component that visualizes the separated compounds. | UV-Vis Detector (e.g., at 280 nm) |

| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. eag.comnih.gov This combination allows for the definitive identification and precise quantification of compounds like this compound, even at trace levels within complex environmental or biological matrices. nih.govnih.gov

After separation via the LC column, the eluent is directed into the mass spectrometer's ion source, where molecules are ionized. eag.com Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (the molecular ion of this compound, for example), fragmenting it, and then analyzing the resulting product ions. eag.com This fragmentation pattern is unique to the molecule's structure and provides a high degree of certainty for identification. Research on Rubia cordifolia extracts has utilized UPLC-UV-MS (Ultra-Performance Liquid Chromatography-UV-Mass Spectrometry) to successfully identify this compound among other constituents. researchgate.net The development of selective and sensitive LC-MS methods is crucial for determining the presence and quantity of phenolic compounds in plant residues. nih.govmdpi.com

Gas Chromatography (GC) Applications in Compound Analysis

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposing. youtube.comorganomation.com In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a column containing the stationary phase. pfc.hr Separation is based on the differential partitioning of compounds between the gaseous mobile phase and the stationary phase. youtube.com

The application of GC to a compound like this compound, which may have limited volatility, can be challenging. However, GC-MS analysis is a standard method for analyzing epoxides and other volatile or semi-volatile organic compounds. perkinelmer.comdiva-portal.org For non-volatile compounds, a derivatization step may be required to increase their volatility before GC analysis. While direct GC analysis of this compound is not commonly reported, the technique remains a powerful tool for analyzing related, more volatile compounds or potential degradation products in the essential oil of plants like Rubia cordifolia. globalresearchonline.net

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed to determine the precise chemical structure of the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. researchgate.netjchps.com It is based on the absorption of radiofrequency energy by atomic nuclei (particularly ¹H and ¹³C) in the presence of a strong magnetic field. jchps.comslideshare.net The resulting spectrum provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The structures of newly isolated natural products, including a novel this compound from Rubia cordifolia, have been elucidated using chemical and spectroscopic evidence, with NMR being the principal technique. researchgate.nethumanjournals.comcapes.gov.br A combination of one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional NMR experiments (like COSY, HSQC, and HMBC) is used to piece together the complex molecular architecture of this compound, confirming the carbon skeleton, the placement of functional groups, and the stereochemistry of the epoxide ring. ipb.ptethz.ch

Table 2: NMR Techniques for Structural Elucidation

| Technique | Information Provided |

|---|---|

| ¹H NMR | Provides information on the number, type, and connectivity of hydrogen atoms. |

| ¹³C NMR | Shows the number and type of carbon atoms in the molecule. |

| COSY | Correlated Spectroscopy; identifies protons that are coupled to each other (typically on adjacent carbons). |

| HSQC/HMQC | Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence; correlates directly bonded proton and carbon atoms. |

| HMBC | Heteronuclear Multiple Bond Correlation; shows correlations between protons and carbons over two or three bonds, revealing the connectivity of molecular fragments. |

| NOESY/ROESY | Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy; identifies protons that are close in space, helping to determine stereochemistry and conformation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. youtube.comtechnologynetworks.com This technique is particularly useful for detecting molecules containing chromophores—parts of a molecule that absorb light, such as aromatic rings and conjugated systems, which are present in the naphthoquinone structure of this compound. youtube.comwepub.org

While UV-Vis spectroscopy alone does not provide detailed structural information, it is a simple and rapid method for detecting and quantifying compounds. wepub.org It is most commonly used as a detector for HPLC, where it provides a real-time signal as compounds elute from the column. pacificbiolabs.com The UV spectrum of this compound will show characteristic absorption maxima (λmax) that can aid in its initial identification and serve as a basis for quantitative analysis according to the Beer-Lambert law. youtube.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an analytical technique used to identify the functional groups present within a molecule. bellevuecollege.edu The principle is based on the fact that covalent bonds in a molecule are not static; they undergo various vibrations, such as stretching and bending, at specific frequencies. specac.com When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies that correspond to these natural vibrational frequencies. specac.commegalecture.com An IR spectrometer measures the frequencies of absorbed radiation, producing a spectrum that shows absorption bands or peaks, which are characteristic of the specific bonds and thus the functional groups in the molecule. megalecture.comorgchemboulder.com

The analysis of an IR spectrum provides valuable clues about a compound's chemical structure. megalecture.com For a molecule like this compound, which contains an epoxide (a three-membered ring with an oxygen atom), IR spectroscopy can confirm the presence of this key functional group. Epoxides exhibit several characteristic absorption bands due to the stretching and bending of the bonds within the strained ring. spectroscopyonline.com The key spectral regions for identifying an epoxy group include:

Asymmetric ring stretching: This typically appears in the 950–810 cm⁻¹ region. spectroscopyonline.com

Symmetric ring stretching: This vibration, often referred to as the "ring breathing" mode, gives rise to a band near 1280–1230 cm⁻¹. spectroscopyonline.com

C-H stretching of the epoxy ring.

The presence of intense absorption bands in these specific wavenumber regions of an IR spectrum serves as strong evidence for the presence of an epoxy ring in a sample. spectroscopyonline.com The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique to the molecule as a whole, allowing for definitive identification when compared against a known standard. megalecture.com

Table 1: Characteristic IR Absorption Frequencies for Epoxide Functional Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric Ring Stretching | 950–810 | Strong |

| Symmetric Ring Stretching | 1280–1230 | Variable |

| C-H Stretching | ~3000 | Medium |

| C-O Stretching | 880–750 | Strong |

Data sourced from Spectroscopy Online. spectroscopyonline.com

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound. wikipedia.org In a mass spectrometer, a sample is first vaporized and then ionized, typically by bombarding it with a high-energy beam of electrons. uomustansiriyah.edu.iq This process, known as electron ionization (EI), removes an electron from the molecule to form a positively charged molecular ion (M+). uomustansiriyah.edu.iq The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. uomustansiriyah.edu.iq

The energy imparted during ionization is often sufficient to cause the energetically unstable molecular ion to break apart into smaller, charged fragments. wikipedia.org These fragments are then separated by the mass analyzer based on their m/z ratios, and a detector records their relative abundance. uomustansiriyah.edu.iq The resulting mass spectrum is a plot of ion intensity versus m/z.

The pattern of fragmentation is highly reproducible for a given compound under specific conditions and serves as a molecular "fingerprint." wikipedia.org By analyzing the mass differences between the fragment ions and the molecular ion, researchers can piece together the compound's structure. uomustansiriyah.edu.iq For complex molecules, tandem mass spectrometry (MS/MS) is often employed. In this technique, a specific ion (such as the molecular ion) is selected, fragmented further through collision-induced dissociation (CID), and its fragments are analyzed. wikipedia.orgnih.gov This process provides more detailed structural information and helps in the unambiguous identification of compounds in a mixture. nih.gov

Table 2: Information Obtainable from Mass Spectrometry

| Parameter | Description | Application in this compound Research |

|---|---|---|

| Molecular Ion (M+) Peak | The peak with the highest mass-to-charge ratio, representing the intact molecule with one electron removed. uomustansiriyah.edu.iq | Determines the precise molecular weight of this compound. |

| Fragmentation Pattern | The collection of fragment ions produced from the breakdown of the molecular ion. wikipedia.org | Provides structural information by revealing how the molecule breaks apart at its weakest bonds, helping to confirm the presence and location of the epoxy ring and other functional groups. |

| Isotope Peaks | Small peaks at masses higher than the molecular ion (e.g., M+1, M+2) due to the presence of natural heavy isotopes like ¹³C. uomustansiriyah.edu.iq | Helps in determining the elemental formula of the compound. |

| High-Resolution MS (HRMS) | Measures m/z values with very high accuracy (to several decimal places). nih.gov | Allows for the unambiguous determination of the elemental composition of this compound and its fragments. |

Sample Preparation and Pre-treatment Methodologies

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comscribd.com The principle behind LLE is the partitioning of a solute between the two liquids. Non-polar compounds tend to have a higher affinity for the organic phase, while polar compounds preferentially remain in the aqueous phase. phenomenex.com

The process is commonly carried out using a separatory funnel. scribd.com The sample, dissolved in a primary solvent (often water), is mixed with an immiscible extraction solvent. After vigorous shaking to maximize the surface area for transfer, the layers are allowed to separate by gravity. The layer containing the target analyte is then collected. scribd.com This process can be repeated multiple times to improve the recovery of the analyte. interchim.com

Key factors influencing LLE efficiency include the choice of solvent, the pH of the aqueous phase, and the presence of salts. scribd.comelementlabsolutions.com Adjusting the pH is particularly important for acidic or basic compounds, as it can convert them into their ionized or neutral forms, thereby altering their solubility and partitioning behavior. elementlabsolutions.com While effective, traditional LLE can be time-consuming and uses large volumes of organic solvents. interchim.com

Table 3: General Steps in Liquid-Liquid Extraction

| Step | Description | Key Considerations |

|---|---|---|

| 1. Solvent Selection | Choose an organic solvent that is immiscible with the sample's solvent (e.g., water), has a high affinity for the analyte, and a low boiling point for easy removal. kjhil.com | Solvent polarity, analyte solubility (LogP/LogD), density, and potential for emulsion formation. elementlabsolutions.com |

| 2. pH Adjustment | Modify the pH of the aqueous phase to ensure the analyte is in its most extractable (usually neutral) form. elementlabsolutions.com | The pKa of the analyte is a critical parameter. elementlabsolutions.com |

| 3. Mixing | Vigorously mix the sample solution and the extraction solvent in a separatory funnel to facilitate analyte transfer. | Avoid overly aggressive shaking that can lead to stable emulsions, which are difficult to separate. interchim.com |

| 4. Phase Separation | Allow the two immiscible layers to fully separate under gravity. | The less dense solvent will form the top layer. |

| 5. Collection | Carefully drain the desired layer containing the analyte. | Multiple extractions with fresh solvent are more efficient than a single extraction with a large volume. interchim.com |

| 6. Drying & Concentration | The collected organic extract is often dried with an anhydrous salt (e.g., sodium sulfate) and then concentrated by evaporating the solvent. | This step prepares the sample for subsequent analysis. |

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a sample preparation technique that utilizes a solid adsorbent (the stationary phase) to separate components from a liquid sample (the mobile phase). thermofisher.com It is often considered a more efficient and reproducible alternative to LLE, requiring smaller solvent volumes and offering greater potential for automation. thermofisher.comchromatographyonline.com SPE is widely used for sample clean-up, concentration, and fractionation prior to chromatographic analysis. thermofisher.com

A typical SPE protocol involves several steps. The sorbent, packed in a cartridge or a well plate, must first be conditioned and equilibrated to create an environment that promotes analyte retention. chromatographyonline.com The sample is then loaded onto the sorbent, where the analyte and some impurities are retained through interactions with the stationary phase. lcms.cz A wash step follows, using a solvent that is strong enough to remove weakly bound impurities but weak enough to leave the analyte on the sorbent. Finally, a strong elution solvent is used to disrupt the analyte-sorbent interactions and recover the purified analyte. thermofisher.com

Simplified protocols also exist, such as a three-step method (load, wash, elute) that is possible with certain water-wettable sorbents, saving time and solvent. lcms.cz The choice of sorbent and solvents is critical and depends on the physicochemical properties of the analyte and the sample matrix. lcms.cz

Table 4: Standard Solid Phase Extraction (SPE) Protocol

| Step | Purpose | Typical Solvents |

|---|---|---|

| 1. Conditioning | To remove impurities from the sorbent and to solvate the stationary phase, activating it for sample interaction. chromatographyonline.com | A strong organic solvent like methanol, followed by the solvent used for equilibration. |

| 2. Equilibration | To create a chemical environment on the sorbent similar to the sample matrix, ensuring consistent retention. chromatographyonline.com | A solvent that matches the sample's liquid phase (e.g., water or a buffer). |

| 3. Sample Loading | To apply the pre-treated sample to the SPE cartridge, allowing the analyte to be adsorbed onto the stationary phase. thermofisher.com | The sample, often diluted or pH-adjusted. Flow rate is critical for efficient retention. lcms.cz |

| 4. Washing | To selectively remove unwanted, weakly retained matrix components from the sorbent. thermofisher.com | A solvent or solvent mixture that is not strong enough to elute the analyte of interest. |

| 5. Elution | To disrupt the interactions between the analyte and the sorbent, releasing the purified analyte for collection. thermofisher.com | A solvent that is strong enough to desorb the analyte. A small volume is used to obtain a concentrated sample. |

Supercritical Fluid Extraction (SFE) Methods

Supercritical Fluid Extraction (SFE) is a sophisticated extraction technique that employs a supercritical fluid as the extracting solvent. wikipedia.org A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. rjptonline.org Supercritical carbon dioxide (SC-CO₂) is the most commonly used fluid because it is non-toxic, non-flammable, inexpensive, and has a readily accessible critical point (31°C and 74 bar). wikipedia.orgjasco-global.com

SFE is considered a "green" technology because it avoids the use of large quantities of organic solvents. ajgreenchem.com The solvating power of a supercritical fluid can be precisely tuned by changing the pressure and temperature, allowing for highly selective extractions. wikipedia.org For instance, by modifying the density of SC-CO₂, different classes of compounds can be sequentially extracted from the same matrix. jascoinc.com To extract more polar compounds like this compound, the polarity of the SC-CO₂ can be increased by adding a small amount of a co-solvent, such as methanol or ethanol. jasco-global.comjascoinc.com

The SFE process involves pumping the supercritical fluid through a vessel containing the sample matrix. The fluid dissolves the target compounds, and the resulting solution is then depressurized in a collection vessel. As the pressure drops, the CO₂ returns to a gaseous state and evaporates, leaving behind a solvent-free extract. wikipedia.org

Table 5: Comparison of Supercritical Fluid Extraction (SFE) with Conventional Methods

| Feature | Supercritical Fluid Extraction (SFE) | Conventional Solvent Extraction (e.g., LLE, Soxhlet) |

|---|---|---|

| Solvent | Primarily supercritical CO₂, often with a co-solvent. jasco-global.com | Large volumes of organic solvents (e.g., hexane, ethyl acetate, methanol). |

| Selectivity | High and tunable by adjusting pressure and temperature. wikipedia.orgjascoinc.com | Lower; often co-extracts undesirable compounds. |

| Speed | Fast, due to low viscosity and high diffusivity of the fluid. rjptonline.orgjascoinc.com | Generally slower and more labor-intensive. |

| Solvent Removal | Simple and fast; occurs via depressurization. rjptonline.org | Requires an additional evaporation step, which can be time-consuming. |

| Analyte Integrity | Gentle, low-temperature process suitable for thermally sensitive compounds. jasco-global.com | Can degrade heat-sensitive compounds if heating is required. |

| Environmental Impact | "Green" method with recyclable CO₂ and low organic solvent use. ajgreenchem.com | Generates significant organic solvent waste. |

Epoxymollugin in Pre Clinical Drug Discovery and Development

Identification and Validation of Molecular Targets in Disease Pathways

The initial step in evaluating a new chemical entity like Epoxymollugin is to identify its molecular targets and understand how it modulates disease-relevant pathways. While direct research on this compound's specific binding partners is emerging, extensive studies on its parent compound, mollugin (B1680248), provide a strong foundation for its likely mechanisms of action, particularly in cancer and inflammation.

The primary molecular pathway implicated in the activity of mollugin is the Nuclear Factor-kappa B (NF-κB) signaling cascade. nih.govnih.gov NF-κB is a critical transcription factor that regulates genes involved in inflammation, immune responses, cell proliferation, and apoptosis. nih.gov In many cancers and chronic inflammatory diseases, the NF-κB pathway is constitutively active. Research indicates that mollugin exerts its anti-cancer effects by inhibiting TNF-α-induced NF-κB activation. nih.govmdpi.com It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα) and blocking the phosphorylation of the IκB kinase (IKK) complex. nih.gov This action halts the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of NF-κB target genes that promote proliferation (e.g., COX-2, Cyclin D1), inhibit apoptosis (e.g., Bcl-2, cIAP-1), and facilitate invasion and angiogenesis (e.g., MMP-9, VEGF). nih.gov

Given that this compound is a derivative of mollugin, it is hypothesized to interact with similar targets within the NF-κB pathway. The presence of a reactive epoxide ring in this compound suggests it may act as an electrophile, potentially forming covalent bonds with nucleophilic residues (like cysteine) on target proteins, which could lead to irreversible inhibition and enhanced potency.

Beyond NF-κB, studies on mollugin suggest other potential targets. It may act as a JAK2 inhibitor, thereby blocking the JAK-STAT pathway, which is also crucial for inflammation and cell growth. mdpi.com Furthermore, mollugin has been shown to enhance the osteogenic effects of bone morphogenetic protein 2 (BMP-2) through the p38-Smad signaling pathway, indicating its potential role in tissue regeneration. mdpi.com Validation of these targets involves a variety of molecular and cellular assays, including reporter gene assays to measure transcription factor activity, Western blotting to assess protein phosphorylation, and molecular docking simulations to predict binding interactions. nih.govfrontiersin.org

Table 1: Potential Molecular Targets for this compound (Inferred from Mollugin Studies)

| Target Protein/Pathway | Role in Disease | Validation Method |

| NF-κB (p65, IKK) | Pro-inflammatory and anti-apoptotic signaling in cancer and inflammation. nih.gov | Reporter Gene Assay, Western Blot, Molecular Docking. nih.govfrontiersin.org |

| JAK2 | Component of the JAK-STAT pathway involved in cytokine signaling. mdpi.com | Kinase Assay, Cellular Phosphorylation Analysis. |

| p38/Smad | Involved in BMP-2 signaling and osteoblast differentiation. mdpi.com | Western Blot, Alkaline Phosphatase Activity Assay. |

| ACAT1/ACAT2 | Enzymes involved in cholesterol ester synthesis. mdpi.com | Enzyme Inhibition Assay. |

High-Throughput Screening and Hit Identification Strategies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. bmglabtech.com Natural product libraries, containing compounds like this compound, are valuable sources for identifying novel chemical scaffolds with therapeutic potential. aacrjournals.org The identification of a compound as a "hit" is the first step in its journey toward becoming a drug candidate. bmglabtech.com

For a compound like this compound, with known anti-inflammatory and anti-cancer potential, HTS campaigns would typically focus on assays related to these disease areas. A common strategy is to screen for inhibitors of the NF-κB pathway. biorxiv.org This can be achieved using cell-based reporter assays where cells are engineered to express a reporter gene (e.g., luciferase or fluorescent protein) under the control of an NF-κB-responsive promoter. aacrjournals.org When these cells are stimulated (e.g., with TNF-α) to activate NF-κB, the reporter gene is expressed. A "hit" compound would be one that prevents or reduces this signal.

High-content screening (HCS), an imaging-based approach, offers a more detailed alternative. plos.org In an HCS assay for NF-κB inhibition, automated microscopy and image analysis software are used to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus. plos.org Compounds from a library are added to cells in microplates (e.g., 384- or 1536-well formats), and after stimulation, the cells are fixed and stained for p65 and the nucleus. plos.orgwikipedia.org this compound would be flagged as a hit if it prevents the nuclear accumulation of p65.

Once a primary hit is identified, orthogonal assays are used for confirmation and to filter out false positives. sygnaturediscovery.com For instance, a hit from a reporter assay might be tested in a high-content translocation assay. Subsequent steps involve dose-response studies to determine the compound's potency (IC50) and cytotoxicity assays to ensure the observed activity is not due to cell death. aacrjournals.org

Table 2: High-Throughput Screening Strategies for Identifying Hits like this compound

| HTS Method | Principle | Readout | Throughput |

| NF-κB Reporter Gene Assay | Measures the transcriptional activity of NF-κB using a reporter gene like luciferase. aacrjournals.org | Luminescence or Fluorescence. pharmaron.com | High (100,000s of compounds/week). pharmaron.com |

| High-Content Screening (HCS) | Images and quantifies the subcellular localization of a target protein (e.g., NF-κB p65 translocation). plos.org | Fluorescence Microscopy. pharmaron.com | Medium to High. |

| Enzyme Activity Assay | Directly measures the inhibition of a specific target enzyme (e.g., IKK, JAK2). bmglabtech.com | Fluorescence, Luminescence, Absorbance. pharmaron.com | High. |

| Phenotypic Screening | Measures a complex cellular phenotype, such as apoptosis induction or inhibition of cancer cell proliferation, without a pre-defined target. | Cell Viability (MTT, etc.), Apoptosis Markers. | Medium to High. |

Pre-clinical Lead Optimization and Candidate Selection Processes

Following hit identification, the lead optimization phase begins. This medicinal chemistry-driven process aims to refine the structure of the hit compound to create a "lead" with improved potency, selectivity, and drug-like properties, such as favorable pharmacokinetics and reduced toxicity. ppd.comoncodesign-services.com For natural products like this compound, this often involves the synthesis of numerous analogues to establish a structure-activity relationship (SAR). mdpi.com

SAR studies on mollugin derivatives have provided valuable insights that would guide the optimization of this compound. nih.govmdpi.com Chemists have synthesized new series of mollugin derivatives by modifying various parts of the scaffold, such as the hydroxyl and methyl ester groups. mdpi.commdpi.com For example, one study synthesized 27 mollugin derivatives and evaluated their ability to inhibit NF-κB transcription. nih.gov The results showed that certain modifications led to significantly more potent anti-inflammatory activity compared to the parent mollugin molecule. nih.gov Another study created 40 new 1,2,3-triazole-mollugin derivatives and found that many had enhanced direct cytotoxicity against several human cancer cell lines, an activity the parent compound largely lacks. mdpi.com

The optimization of this compound would likely focus on several key aspects:

The Epoxide Ring: This functional group is a potential site for covalent interaction with target proteins. Optimization might involve exploring its stereochemistry or replacing it with other electrophilic groups to modulate reactivity and selectivity.

The Naphthoquinone Core: Modifications to the aromatic rings could influence binding affinity and physical properties like solubility.

The Ester Group: As with mollugin, this group can be converted to amides or other functionalities to improve metabolic stability and solubility. mdpi.com

The candidate selection process involves evaluating these optimized leads against a stringent set of criteria. oncodesign-services.com This includes in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to predict the compound's behavior in the body. Promising leads are then advanced to in vivo studies.

Table 3: Example of Structure-Activity Relationship (SAR) for Mollugin Derivatives

| Modification Site | Change | Impact on NF-κB Inhibition |

| Ester Group | Converted to various amides. | Generally maintained or improved activity, improved solubility. mdpi.com |

| Hydroxyl Group | Propargylated and converted to 1,2,3-triazoles. | Introduced direct cytotoxicity against cancer cells. mdpi.com |

| Naphthoquinone Ring | Introduction of substituents (e.g., halogens, alkyl groups) on the benzene (B151609) ring. | Position of the substituent (para > meta/ortho) significantly affected potency. mdpi.com |

Translational Research from In Vitro to In Vivo Models

Translational research bridges the gap between laboratory discoveries and clinical applications, primarily by testing the efficacy of a drug candidate in living organisms. tcd.ienih.gov After demonstrating promising activity in in vitro cell-based assays, a compound like this compound must be evaluated in pre-clinical animal models that mimic human diseases. mdpi.com

For anti-cancer agents, a common first step is the use of a xenograft mouse model. mdpi.comdovepress.com In this model, human cancer cells (e.g., HeLa cells for cervical cancer) are implanted into immunodeficient mice. frontiersin.orgdovepress.com The mice are then treated with the drug candidate to see if it can inhibit tumor growth. Studies on the parent compound, mollugin, have demonstrated its efficacy in a HeLa mouse xenograft model, where oral administration significantly reduced tumor volume. frontiersin.org This provides strong evidence that the compound is bioavailable and can exert its anti-tumor effects in a complex biological system.

For anti-inflammatory applications, models such as lipopolysaccharide (LPS)-induced inflammation or adjuvant-induced arthritis in rats are often used. mdpi.com These models allow researchers to assess a compound's ability to reduce inflammatory responses, such as swelling and the production of pro-inflammatory cytokines.

Pharmacokinetic (PK) studies are a critical component of translational research. mdpi.comresearchgate.net These studies determine how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. A study using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method determined the pharmacokinetic parameters of mollugin in rats after oral administration. mdpi.com The results showed that mollugin was absorbed, reached a maximum plasma concentration (Cmax) at approximately 2 hours, and was then metabolized and cleared from the body. mdpi.com Such data are essential for designing dosing regimens for further efficacy and toxicology studies.

Table 4: Summary of In Vivo Findings for Mollugin

| Study Type | Animal Model | Key Findings | Reference |

| Anti-Cancer Efficacy | HeLa Mouse Xenograft | Oral administration of mollugin (25 and 75 mg/kg) effectively inhibited the growth of transplanted tumors. | frontiersin.org |

| Pharmacokinetics | Sprague-Dawley Rats | After oral administration (0.82 g/kg of R. cordifolia extract), mollugin reached a Cmax of 52.10 ng/mL with a Tmax of 1.99 hours. | mdpi.com |

| Anti-Osteoclastogenesis | Mouse Model | Mollugin prevented lipopolysaccharide-induced bone loss. | mdpi.com |

Formulation Design and Optimization for Pre-clinical Animal Studies

A significant hurdle in the pre-clinical development of many natural products, including naphthoquinones like this compound, is their poor aqueous solubility. mdpi.com This property can lead to low bioavailability and hinder the ability to administer effective doses in animal studies. plos.org Therefore, formulation design is a critical step to ensure that the compound can be delivered effectively to the target site in vivo. evotec.com

The process begins with solubility screening in various pharmaceutically acceptable vehicles. plos.org Common strategies for early-stage pre-clinical formulations include using co-solvents and surfactants. For example, a vehicle might be composed of dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG400), and Tween 80 to create a solution or a stable suspension suitable for oral or parenteral administration. mdpi.com For the naphthoquinone YM155, initial studies used vehicles like DMSO and a mix of Cremophor and water to enable administration in pharmacokinetic studies. plos.org